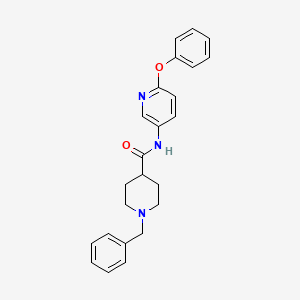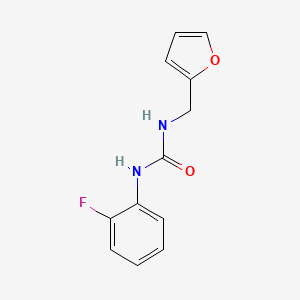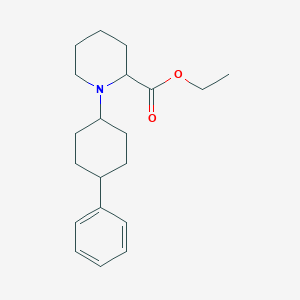
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperidinecarboxamide derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases cAMP levels, which can lead to the activation of various signaling pathways involved in cell survival and inflammation.
Biochemical and Physiological Effects:
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit cancer cell proliferation and induce apoptosis by downregulating various signaling pathways involved in cell survival. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In neurological research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of PDE4 and increasing cAMP levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. However, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful attention to the dosage and administration of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is necessary to avoid any potential adverse effects in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. In cancer research, further studies are needed to determine the efficacy of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in various types of cancer and to identify the optimal dosage and administration regimens. In inflammation research, further studies are needed to determine the potential of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide as a therapeutic agent for various inflammatory diseases. In neurological research, further studies are needed to determine the efficacy of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in various animal models of neurodegenerative diseases and to identify the potential mechanisms of action involved in its neuroprotective effects.
Conclusion:
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability, and its ability to easily penetrate cell membranes. Further studies are needed to determine the full potential of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide as a therapeutic agent in various scientific research fields.
Synthesemethoden
The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with phenoxyacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 3-pyridinecarboxylic acid hydrazide to form 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. The synthesis of 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has shown potential therapeutic applications in various scientific research fields. In cancer research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases. In neurological research, 1-benzyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-benzyl-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(20-13-15-27(16-14-20)18-19-7-3-1-4-8-19)26-21-11-12-23(25-17-21)29-22-9-5-2-6-10-22/h1-12,17,20H,13-16,18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWPBRWIZRMLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)
![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)
![methyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5176206.png)
![methyl 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5176210.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![N-[phenyl(4-pyridinyl)methyl]aniline](/img/structure/B5176218.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5176226.png)
![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B5176255.png)

![1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5176274.png)